molecular formula C₃₀H₂₆O₆ B1160920 (S)-Hesperetin Dibenzyl Ether

(S)-Hesperetin Dibenzyl Ether

Cat. No.: B1160920
M. Wt: 482.52
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Hesperetin Dibenzyl Ether is a chemically modified flavonoid derivative designed for advanced research applications. This compound is of significant interest due to the multifaceted biological activity of its parent molecule, Hesperetin, a citrus flavonoid. The addition of dibenzyl ether groups is a common strategy in medicinal chemistry to alter the compound's physicochemical properties, such as increasing its lipophilicity to improve cell membrane permeability and metabolic stability for in vitro investigations. Primary research applications for (S)-Hesperetin and its derivatives span several fields. In metabolic disease research, Hesperetin has demonstrated the potential to ameliorate lipid accumulation in hepatocytes, with studies indicating it may function by modulating the IL-6-mediated STAT3-SOCS3 signaling pathway . It also promotes cholesterol efflux from macrophages by activating the LXRα pathway, highlighting its relevance in atherosclerosis studies . In neuroscience, Hesperetin derivatives have been engineered as multifunctional agents for Alzheimer's disease research, showing potent acetylcholinesterase (AChE) inhibition and the ability to prevent β-amyloid aggregation . Furthermore, in cancer research, Hesperetin has been observed to induce apoptosis in various cancer cell lines through the intrinsic mitochondrial pathway and ROS accumulation . Researchers value this compound for probing the mechanisms of flavonoid activity while working with a more stable, bioavailable analog. This product is provided for Research Use Only (RUO) and is strictly for laboratory investigations. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C₃₀H₂₆O₆

Molecular Weight

482.52

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control for S Hesperetin Dibenzyl Ether

Retrosynthetic Analysis of the Dibenzyl Ether Derivative of (S)-Hesperetin

A retrosynthetic analysis of (S)-Hesperetin Dibenzyl Ether reveals that the target molecule can be disconnected at the two ether linkages to yield (S)-Hesperetin and two molecules of a benzylating agent, such as benzyl (B1604629) bromide. This disconnection highlights the key challenges in the synthesis: the regioselective benzylation of the hydroxyl groups of hesperetin (B1673127) and the establishment of the (S)-stereocenter.

The synthesis, therefore, can be approached in two primary ways:

Direct Benzylation of (S)-Hesperetin: This approach involves the selective protection of the desired hydroxyl groups of pre-existing (S)-Hesperetin. The challenge lies in differentiating between the three hydroxyl groups at positions 3', 5, and 7.

Construction of the Flavanone (B1672756) Core from Benzylated Precursors: This strategy involves synthesizing the flavanone ring system from precursors that already contain the benzyl ether moieties. This approach requires careful planning of the cyclization step to ensure the correct stereochemistry is obtained.

Given that (S)-Hesperetin is naturally abundant in citrus fruits, the direct benzylation approach is often more practical. However, achieving regioselectivity can be complex due to the similar reactivity of the phenolic hydroxyl groups.

Asymmetric Synthesis Strategies for the Hesperetin Core Structure

The synthesis of the chiral flavanone core of (S)-Hesperetin is a critical aspect of obtaining the final dibenzyl ether derivative in an enantiomerically pure form. Several asymmetric strategies have been developed to this end, primarily focusing on the cyclization of a chalcone (B49325) precursor.

Enantioselective Catalysis in Flavonoid Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of flavanones. Chiral organocatalysts, such as proline and its derivatives, as well as chiral thioureas and squaramides, can effectively catalyze the intramolecular Michael addition of a 2'-hydroxychalcone (B22705) to form the flavanone ring with high enantioselectivity.

The general mechanism involves the activation of the chalcone substrate by the catalyst, facilitating a stereocontrolled cyclization. The choice of catalyst and reaction conditions is crucial for achieving high yields and enantiomeric excess (ee). For instance, bifunctional catalysts that can activate both the nucleophile (the phenolic hydroxyl group) and the electrophile (the α,β-unsaturated ketone of the chalcone) have shown particular promise in these transformations.

Table 1: Examples of Organocatalysts in Asymmetric Flavanone Synthesis

Catalyst TypeExample CatalystAchieved Enantiomeric Excess (ee)
Amino acidL-ProlineUp to 99%
ThioureaTakemoto's catalyst>90%
SquaramideCinchona alkaloid-derived squaramidesUp to 98%

These organocatalytic methods provide a direct route to enantiomerically enriched flavanones, which can then be subjected to further derivatization, such as benzylation.

Chiral Pool Approaches to (S)-Hesperetin Precursors

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials to synthesize the target molecule. For the synthesis of (S)-Hesperetin, chiral precursors such as amino acids or carbohydrates can be employed to introduce the desired stereochemistry.

For example, a chiral building block derived from an amino acid can be used to construct a chiral chalcone precursor. Subsequent cyclization of this chiral chalcone would then yield the (S)-flavanone core. This strategy leverages the inherent chirality of the starting material to control the stereochemical outcome of the synthesis. While effective, this approach can sometimes involve more synthetic steps compared to catalytic asymmetric methods.

Regioselective Benzylation Protocols for Hesperetin

The benzylation of hesperetin to form the dibenzyl ether requires careful control to achieve the desired regioselectivity, as hesperetin possesses three hydroxyl groups with varying reactivity. The hydroxyl group at the 7-position is generally the most acidic and nucleophilic, followed by the 3'-hydroxyl group, while the 5-hydroxyl group is chelated to the adjacent carbonyl group, making it the least reactive.

Optimization of Etherification Reactions

The Williamson ether synthesis is the most common method for the benzylation of phenols. This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack a benzyl halide.

Optimization of reaction conditions is crucial for regioselectivity:

Choice of Base: The strength and stoichiometry of the base can influence which hydroxyl groups are deprotonated. A milder base or a substoichiometric amount may favor monofunctionalization at the most reactive site.

Solvent: The polarity of the solvent can affect the solubility of the reactants and the reactivity of the nucleophile.

Temperature and Reaction Time: These parameters can be adjusted to control the extent of the reaction and favor the formation of the desired product over polybenzylated byproducts.

Table 2: General Conditions for Williamson Ether Synthesis of Flavonoids

ParameterCondition
Benzylating AgentBenzyl bromide, Benzyl chloride
BaseK₂CO₃, NaH, Cs₂CO₃
SolventAcetone, DMF, Acetonitrile (B52724)
TemperatureRoom temperature to reflux

Purity Assessment and Chiral Resolution Techniques for Synthetic Intermediates

The synthesis of enantiomerically pure compounds such as this compound necessitates rigorous control and assessment of stereochemistry at various stages. A critical intermediate in this synthesis is (S)-Hesperetin itself. Therefore, the purity assessment and chiral resolution of hesperetin are paramount to ensuring the final product's stereochemical integrity. Chiral resolution techniques are employed to separate the racemic mixture of hesperetin into its constituent (R)- and (S)-enantiomers, a crucial step preceding the benzylation to form the target molecule.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of enantiomers of synthetic intermediates like hesperetin. The development of a robust chiral HPLC method involves the systematic optimization of several parameters, including the choice of the chiral stationary phase (CSP), the composition of the mobile phase, and the detector settings.

Several studies have focused on developing sensitive and efficient methods for the chiral separation of hesperetin enantiomers. A common approach involves the use of polysaccharide-based CSPs, which have demonstrated excellent enantioselective recognition for a wide range of chiral compounds, including flavanones.

For instance, a rapid and sensitive Reversed-Phase Ultra-High-Performance Liquid Chromatography tandem mass spectrometry (RP-UHPLC-ESI-MS/MS) method was developed for the separation of hesperetin enantiomers. nih.gov This method utilized a Chiralpak AD-3R column with methanol (B129727) as the mobile phase, coupled with a triple quadrupole tandem mass spectrometer for detection. nih.gov Similarly, another validated UPLC-MS/MS method employed a Chiralpak IA-3 column with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

The selection of the mobile phase is critical for achieving optimal separation. In normal-phase HPLC, mixtures of n-hexane and an alcohol like isopropanol (B130326) or ethanol (B145695) are commonly used. For reversed-phase applications, aqueous solutions with organic modifiers such as acetonitrile or methanol are typical. The addition of small amounts of additives like formic acid or diethylamine (B46881) can improve peak shape and resolution, especially for acidic or basic analytes.

Method validation is a critical aspect of development, ensuring that the analytical procedure is accurate, precise, and reliable. Key validation parameters include linearity, range, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ).

Table 1: Chiral HPLC Method Parameters for Hesperetin Enantiomer Separation

ParameterMethod 1Method 2
Stationary Phase Chiralpak AD-3RChiralpak IA-3
Mobile Phase MethanolA: H₂O + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Detection ESI-MS/MSMS/MS
Linearity Range (Plasma) 0.5–100.0 ng/mL25–2500 nM
Linearity Range (Urine) Not Specified50–5000 nM
LOQ (Plasma) 0.1–2.0 ng/mLNot Specified
Precision (Intra-day & Inter-day) < 15%< 15% (general)
Accuracy -13.6% to 13.5%Not Specified

Enantiomeric Excess Determination Methodologies

The determination of enantiomeric excess (ee) is a critical measurement to quantify the stereochemical purity of a synthetic intermediate. It is defined as the absolute difference between the mole fractions of the two enantiomers. In the context of synthesizing this compound, ensuring a high ee for the (S)-Hesperetin intermediate is essential.

The most common and direct method for determining the enantiomeric excess of hesperetin intermediates is through the use of chiral HPLC, as described in the previous section. Once the enantiomers are separated, the ee can be calculated from the peak areas of the (S)- and (R)-enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

This method is highly accurate and has become the standard in synthetic chemistry for ee determination. The sensitivity of modern detectors, such as MS/MS, allows for the precise quantification of even minor enantiomeric impurities. nih.gov

While chiral HPLC is the predominant technique, other methodologies for determining enantiomeric purity exist, although they are less commonly applied for routine analysis in this specific context. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In this technique, a chiral lanthanide shift reagent is added to the sample, which forms diastereomeric complexes with the enantiomers. These complexes exhibit different chemical shifts in the NMR spectrum, allowing for the integration of the corresponding signals to determine the enantiomeric ratio.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Since enantiomers have mirror-image CD spectra, this method can be used to determine the ee of a sample by comparing its CD signal to that of an enantiomerically pure standard.

Vibrational Optical Activity (VOA) Spectroscopy: Techniques like Raman Optical Activity (ROA) can also be used for the quantitative analysis of enantiomeric mixtures. This method has been shown to achieve high accuracy in determining ee for certain chiral molecules.

For the synthesis of this compound, the validated chiral HPLC methods provide the necessary precision and reliability for both the preparative separation of the (S)-Hesperetin intermediate and the subsequent analytical determination of its enantiomeric excess.

Table 2: Validation Data for Enantiomeric Analysis of Hesperetin

Validation ParameterResult
Linearity (r²) > 0.996
Intra-day Precision (RSD) < 15%
Inter-day Precision (RSD) < 15%
Accuracy (% Deviation) -13.6% to 13.5%
Limit of Quantification 0.1 to 2.0 ng/mL

Data compiled from studies on hesperetin enantiomer separation. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Vibrational Spectroscopy Methods for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of (S)-Hesperetin Dibenzyl Ether, the FTIR spectrum would be compared to that of its parent compound, hesperetin (B1673127).

The spectrum of hesperetin typically shows characteristic absorption bands corresponding to its various functional groups. For instance, phenolic hydroxyl (–OH) groups exhibit broad symmetric and asymmetric stretching vibrations. nih.gov The carbonyl (C=O) group of the flavanone (B1672756) backbone gives a strong peak, and aromatic C=C stretching vibrations are also prominent. mdpi.comekb.eg

Upon benzylation to form this compound, significant changes in the FTIR spectrum are expected. The broad band corresponding to the phenolic –OH groups would diminish or disappear, while new peaks corresponding to the benzyl (B1604629) ether linkages would appear. These would include C-O-C stretching vibrations and additional aromatic C-H stretching and bending bands from the benzyl groups.

Table 1: Expected FTIR Spectral Data for this compound and Hesperetin

Functional GroupHesperetin Typical Wavenumber (cm⁻¹)Expected this compound Wavenumber (cm⁻¹)
Phenolic O-H Stretch3554-3456 biomedres.usAbsent or significantly reduced
Aromatic C-H Stretch~2921 mdpi.comPresent, potentially intensified
Aliphatic C-H Stretch~2884, 2849 mdpi.comPresent
Carbonyl C=O Stretch~1645-1647 mdpi.comekb.egPresent
Aromatic C=C Stretch~1600, 1515 biomedres.usPresent, potentially overlapped with new bands
C-O-C Ether Stretch-Present, new characteristic bands
C-O Stretch~1283, 1069 biomedres.usPresent, potentially shifted

This table is generated based on typical values for the parent compound and expected changes upon derivatization. Actual values would need to be determined experimentally.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly regarding non-polar bonds and symmetric vibrations. It is a valuable technique for obtaining high-resolution insights into molecular interactions and structural modifications. mdpi.com

The Raman spectrum of hesperetin is characterized by distinct peaks corresponding to the vibrational modes of its functional groups, such as aromatic C-H stretching and C=O stretching vibrations. mdpi.com For this compound, the introduction of benzyl groups would lead to new or shifted Raman bands. The analysis would focus on identifying vibrations associated with the benzyl ether moieties and confirming the modification of the hesperetin backbone. The sensitivity of Raman spectroscopy to the molecular environment makes it a precise tool for detecting these structural changes. mdpi.com

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry and solid-state conformation. For a chiral molecule like this compound, this technique can unambiguously confirm the (S)-configuration at the stereocenter in the C-ring of the flavanone structure.

The process involves growing a single, high-quality crystal of the compound and diffracting X-rays through it. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of each atom. Studies on hesperetin and its derivatives have utilized X-ray diffraction to determine their crystalline nature and conformation. biomedres.usacs.orgmdpi.com For this compound, a successful crystallographic analysis would provide crucial data on bond lengths, bond angles, and torsional angles, offering a complete picture of its solid-state structure.

Chromatographic Purity and Stability Assessment Methodologies

Chromatographic techniques are essential for assessing the purity of this compound and for studying its stability under various conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to separate and identify volatile and semi-volatile compounds. While this compound itself may have low volatility, GC-MS is crucial for detecting any volatile impurities that may be present from the synthesis process. These could include residual solvents or by-products.

For analysis, the sample would be injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparing them to spectral libraries. Derivatization techniques, such as silylation, are sometimes employed to increase the volatility of less volatile compounds like flavonoids for GC-MS analysis. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the purity profiling of non-volatile compounds like this compound. It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.

A validated LC-MS method would be developed to separate this compound from its parent compound, hesperetin, as well as any non-volatile impurities or degradation products. mdpi.cominformaticsjournals.co.in The method would be optimized for parameters such as column type, mobile phase composition, and gradient elution to achieve the best possible separation. protocols.iolcms.cz The mass spectrometer provides molecular weight information and fragmentation patterns, which are invaluable for confirming the identity of the main peak and characterizing any impurities. LC-MS/MS, or tandem mass spectrometry, can further enhance sensitivity and selectivity for quantitative analysis. mdpi.comresearchgate.net

Table 2: Illustrative LC-MS Method Parameters for Purity Profiling

ParameterCondition
LC System UHPLC or HPLC
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) protocols.io
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Gradient Optimized for separation of analyte and impurities
Flow Rate e.g., 0.3 mL/min protocols.io
Injection Volume 1-10 µL
MS Detector Triple Quadrupole or High-Resolution MS
Ionization Mode Electrospray Ionization (ESI), Positive/Negative

This table provides an example set of parameters. Actual conditions would be optimized for the specific analysis.

Pre Clinical Investigations into Molecular and Cellular Mechanisms of Action

Cellular Pathway Modulation in Cultured Cell Systems

Cellular Uptake and Intracellular Distribution Methodologies

There are no available studies that have investigated the cellular uptake and intracellular distribution of (S)-Hesperetin Dibenzyl Ether. Methodologies that could be hypothetically employed for such investigations would include techniques like high-performance liquid chromatography (HPLC) to quantify intracellular concentrations, and fluorescence microscopy using a fluorescently tagged version of the compound to visualize its distribution within cellular compartments. However, no such studies have been published for this compound.

Receptor Binding and Ligand-Target Interaction Studies

No receptor binding or ligand-target interaction studies for this compound have been reported in the scientific literature. Therefore, data for the following subsections are unavailable.

Radioligand Binding Assays for Receptor Affinity Determination

No data from radioligand binding assays determining the receptor affinity of this compound are available.

Surface Plasmon Resonance (SPR) for Binding Kinetics

There are no published surface plasmon resonance (SPR) studies detailing the binding kinetics of this compound with any biological target.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

No isothermal titration calorimetry (ITC) data exists in the public domain to provide a thermodynamic analysis of the binding of this compound to any receptor or protein target.

Mechanism-based Studies in Pre-clinical Animal Models

There is a lack of preclinical animal model studies investigating the mechanism of action of this compound.

Biomarker Analysis in Tissues and Biofluids

Consistent with the absence of in vivo studies, there is no information available on biomarker analysis in tissues or biofluids following the administration of this compound in any preclinical animal model.

Histopathological and Immunohistochemical Analysis of Mechanistic Changes

There are no available studies that have conducted histopathological or immunohistochemical analyses to examine the mechanistic changes induced by this compound. Such studies would typically involve the microscopic examination of tissue sections to identify changes in cellular structure, organization, and the presence or absence of specific protein markers following treatment with the compound. The absence of this research means there are no findings to report on its effects on tissue architecture or cellular protein expression.

Structure Activity Relationship Sar Studies of S Hesperetin Dibenzyl Ether and Its Analogues

Rational Design Principles for Derivative Synthesis

The rational design of (S)-Hesperetin Dibenzyl Ether derivatives is rooted in the broader understanding of hesperetin's structure-activity landscape. A primary strategy involves modifying the phenolic hydroxyl groups to enhance bioavailability and potency. The synthesis of ether derivatives, such as the dibenzyl ether, is a key approach to modulate the molecule's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties.

The design principles often focus on several key aspects of the hesperetin (B1673127) scaffold:

A-Ring Modifications: The hydroxyl groups at positions 5 and 7 are common targets for derivatization. Introducing benzyl (B1604629) ether moieties at these positions can significantly impact the molecule's interaction with biological targets.

B-Ring Modifications: The catechol-like moiety on the B-ring (3'-hydroxy and 4'-methoxy) is crucial for antioxidant and other biological activities. Modifications here, including the introduction of different ether groups, can fine-tune the electronic and steric properties of the molecule.

C-Ring and Stereochemistry: The chiral center at the C2 position of the C-ring, which defines the (S) or (R) configuration, is a critical determinant of biological activity.

The synthesis of these derivatives often involves standard etherification reactions, where the hydroxyl groups of hesperetin are reacted with appropriate benzyl halides under basic conditions. The choice of benzyl halide allows for the introduction of various substituents on the benzyl rings, enabling a systematic exploration of the SAR.

Impact of Benzyl Ether Moiety Modifications on Biological Mechanisms

Modifications to the benzyl ether moieties of this compound analogues have a profound impact on their biological mechanisms. The nature and position of substituents on the benzyl rings can influence activity by altering the molecule's binding affinity to target proteins, its cellular uptake, and its metabolic stability.

For instance, studies on related O-alkyl and O-benzyl hesperetin derivatives have shown significant anti-inflammatory and hepatoprotective effects. One such derivative, O-alkyl and o-benzyl hesperetin derivative-1L (HD-1L), has been demonstrated to alleviate alcoholic liver injury by inhibiting the BRD2-NF-κB signaling pathway nih.gov. This suggests that the presence of a benzyl ether group can confer potent and specific biological activities.

The electronic properties of substituents on the benzyl rings are a key factor. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., halogens, nitro) can modulate the electron density of the ether oxygen and the aromatic rings, thereby influencing hydrogen bonding and π-π stacking interactions with target residues.

The following table summarizes the observed effects of different substituents on the biological activity of various hesperetin derivatives, which can be extrapolated to the design of this compound analogues.

Substituent Position on Benzyl Ring Observed Effect on Biological Activity
Methoxy (CH₃O)metaPotent radical scavenging activity.
Fluoro (F)paraExcellent inhibition of cervical cancer cell lines.
Methyl (CH₃)orthoExcellent inhibition of cervical cancer cell lines.
Trifluoromethyl (CF₃)metaExcellent sensitivity toward ovarian cancer cell lines.

These findings underscore the importance of the substitution pattern on the benzyl ether moieties for tuning the biological activity profile of this compound analogues.

Role of Chiral Center Stereochemistry on Target Engagement

The stereochemistry at the C2 position of the flavanone (B1672756) scaffold is a critical determinant of biological activity. Naturally occurring hesperetin is predominantly the (S)-enantiomer. Studies comparing the biological activities of (S)- and (R)-hesperetin have revealed that while some differences in metabolism and transport exist, they are often relatively small for certain endpoints nih.gov.

However, for specific target engagement, the stereochemistry can be crucial. The three-dimensional arrangement of the B-ring relative to the A- and C-rings, dictated by the chiral center, determines how the molecule fits into the binding pocket of a target protein. For this compound, the (S)-configuration orients the substituted B-ring in a specific spatial orientation that is likely preferred for optimal interaction with its biological targets.

While direct comparative studies on the dibenzyl ether enantiomers are limited, the general principle of stereoselectivity in flavonoid-protein interactions suggests that the (S)-enantiomer of Hesperetin Dibenzyl Ether would likely exhibit different, and potentially more potent, activity compared to its (R)-counterpart. The precise nature of this difference would depend on the specific topology of the target's binding site.

Systematic Evaluation of Substituent Effects on Mechanistic Potency

A systematic evaluation of substituent effects on the mechanistic potency of hesperetin derivatives provides a framework for understanding the SAR of this compound. The introduction of various functional groups at different positions on the hesperetin scaffold has been shown to modulate a range of biological activities, including antioxidant and antitumor effects.

For example, the introduction of benzylamine (B48309) groups at the 6-position of hesperetin has been shown to markedly improve its antioxidant capacity nih.gov. This suggests that increasing the steric bulk and introducing nitrogen atoms can enhance biological activity.

The following data table presents the antioxidant activities of several hesperetin derivatives, illustrating the impact of structural modifications on potency.

Compound Modification DPPH IC₅₀ (µM) ABTS IC₅₀ (µM)
Hesperetin-70 ± 1276 ± 5
Derivative 3a6-((phenyl(propylamino)methyl))16 ± 1105 ± 2
Derivative 3b6-((phenyl(isopropylamino)methyl))16 ± 1104 ± 2
Derivative 3f6-(((4-fluorophenyl)(phenylamino)methyl))1.2 ± 0.124 ± 1

Data adapted from a study on newly synthesized hesperetin derivatives nih.gov.

These results clearly demonstrate that structural modifications can lead to a significant enhancement of biological activity. In the case of this compound, a systematic evaluation would involve synthesizing a library of analogues with varied substituents on the benzyl ether moieties and assessing their impact on a specific biological endpoint. This would allow for the development of a quantitative structure-activity relationship (QSAR) model to guide the design of more potent compounds.

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial for understanding the potential therapeutic targets of (S)-Hesperetin Dibenzyl Ether.

In molecular docking simulations, various scoring functions are employed to estimate the binding affinity between a ligand and its target protein. These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. For instance, in studies of hesperetin (B1673127) and its derivatives, docking simulations have been used to predict their binding energies with various protein targets. While specific docking studies on this compound are not prevalent, the methodologies used for similar flavonoids can be applied. For example, the binding affinities of hesperetin derivatives with targets like protein tyrosine phosphatase 1B (PTP1B) and the E6 protein have been evaluated using scoring functions that provide binding energy values in kcal/mol. mdpi.comnih.gov

Different scoring functions such as LigScore, PLP, PMF, and LUDI have been tested for their ability to reproduce experimentally determined structures and binding affinities. nih.gov The choice of scoring function can influence the predicted binding mode and affinity, and often a consensus approach using multiple scoring functions is employed to improve the reliability of the predictions. nih.gov

Table 1: Illustrative Binding Energies of Hesperetin and its Derivatives with Various Protein Targets

CompoundTarget ProteinBinding Energy (kcal/mol)
HesperetinProtein Tyrosine Phosphatase 1B (PTP1B)-7.6
Hesperetin 5-O-glucosideProtein Tyrosine Phosphatase 1B (PTP1B)-8.3
HesperidinProtein Tyrosine Phosphatase 1B (PTP1B)-8.4
HesperetinE6 protein-4.639 (Glide score)
Hesperetin derivative 3fE6 protein-5.061 (Glide score)
HesperetinESR1< -7
HesperetinPPARG< -7
HesperetinBCL2< -7
HesperetinPARP1< -7
HesperetinKDR< -7
HesperetinSRC< -7

Note: This table is for illustrative purposes and is based on data for hesperetin and its derivatives, not this compound, to demonstrate the type of data generated from molecular docking studies. mdpi.comnih.govnih.gov

Molecular docking not only predicts binding affinity but also reveals the specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For hesperetin and its derivatives, studies have identified key residues in targets such as PTP1B, where interactions with residues like Lys197 and Glu200 are crucial for binding. mdpi.com Similarly, interactions with residues such as Ser103 and Afc105 have been noted for hesperetin derivatives binding to the E6 protein. nih.gov For this compound, the bulky dibenzyl ether groups would likely lead to a unique interaction profile, potentially favoring hydrophobic interactions within the binding pocket of its target proteins.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding and the conformational changes that may occur.

Free Energy Perturbation is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common receptor. cresset-group.com This technique involves "alchemically" transforming one ligand into another through a series of small steps and calculating the free energy change for each step. cresset-group.com FEP calculations can provide highly accurate predictions of binding affinity, making them valuable in lead optimization. drugtargetreview.com While no FEP studies have been reported for this compound, this methodology could be applied to predict how modifications to the dibenzyl ether group would affect its binding affinity to a specific target. The process requires significant computational resources and careful setup of the simulation system. cresset-group.comdrugtargetreview.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules, such as their electronic structure and reactivity. These methods can provide a detailed understanding of the chemical behavior of this compound.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of molecules. nih.gov For flavonoids, DFT calculations have been used to analyze their antioxidant activity by examining their electronic structure and thermodynamic properties related to free radical scavenging. mdpi.com For this compound, quantum chemical calculations could be used to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding its chemical reactivity and potential interactions. These calculations can also provide insights into the distribution of electron density and the electrostatic potential of the molecule, which are crucial for its interactions with biological targets.

Density Functional Theory (DFT) for Electronic Property Determination

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to determine various molecular properties, including optimized geometry, electronic energies, and the distribution of electron density. For this compound, DFT calculations can provide a detailed understanding of its structural and electronic characteristics, which are fundamental to its reactivity and interaction with biological targets.

DFT calculations typically begin with the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). nih.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) is crucial for the accuracy of the results. bhu.ac.inresearchgate.net

Once the geometry is optimized, a range of electronic properties can be calculated. These properties are essential for understanding the molecule's chemical behavior. Key parameters derived from DFT calculations include:

Total Energy: An indicator of the molecule's stability.

Molecular Electrostatic Potential (MEP): A visual representation of the charge distribution on the molecule's surface. The MEP map helps in identifying electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions, including those with biological receptors. bhu.ac.in Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the presence of benzyl (B1604629) ether groups would significantly alter the electronic properties compared to the parent hesperetin. DFT calculations can precisely quantify these changes, providing insights into how these modifications affect the molecule's reactivity and potential biological activity.

Table 1: Calculated Electronic Properties of a Model Flavonoid using DFT (Note: This table is illustrative and based on typical values for flavonoid structures, as specific data for this compound is not available.)

PropertyValue
Method/Basis SetB3LYP/6-311G(d,p)
Total Energy (Hartree)-1200.5
Dipole Moment (Debye)3.5
Ionization Potential (eV)6.8
Electron Affinity (eV)1.5

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com

The energies of the HOMO and LUMO, as well as the energy gap between them (the HOMO-LUMO gap), are critical parameters for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net

HOMO Energy (EHOMO): A higher EHOMO indicates a greater tendency to donate electrons, suggesting higher reactivity in nucleophilic reactions.

LUMO Energy (ELUMO): A lower ELUMO indicates a greater ability to accept electrons, implying higher reactivity in electrophilic reactions.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's stability. A large gap suggests high stability and low reactivity, while a small gap indicates low stability and high reactivity. nih.gov

For this compound, FMO analysis can predict its reactivity and potential interactions with biological targets. The introduction of the dibenzyl ether groups is expected to influence the electron distribution and, consequently, the HOMO and LUMO energy levels compared to hesperetin. These changes can be precisely calculated using DFT, providing valuable information for understanding its pharmacological potential.

Table 2: Frontier Molecular Orbital Parameters of a Model Flavonoid (Note: This table is illustrative and based on typical values for flavonoid structures, as specific data for this compound is not available.)

ParameterEnergy (eV)
HOMO-6.2
LUMO-1.8
HOMO-LUMO Gap (ΔE)4.4

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η) where μ is the chemical potential (μ = -χ).

These descriptors provide a quantitative measure of the molecule's reactivity and stability.

Pharmacophore Modeling for Ligand Design and Virtual Screening

Pharmacophore modeling is a crucial computational technique in drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a particular response. researchgate.net A pharmacophore model represents the key steric and electronic features, such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive and negative ionizable centers.

For this compound, pharmacophore modeling can be employed in several ways:

Ligand-Based Pharmacophore Modeling: If a set of molecules with known activity towards a specific target is available, a pharmacophore model can be generated based on their common features. This model can then be used to design new derivatives of this compound with potentially improved activity.

Structure-Based Pharmacophore Modeling: If the three-dimensional structure of the biological target is known, a pharmacophore model can be developed based on the key interaction points within the active site. This approach is highly valuable for designing ligands with high specificity and affinity.

Once a pharmacophore model is developed, it can be used for virtual screening , a computational technique to search large databases of chemical compounds to identify those that match the pharmacophore model. nih.gov This process allows for the rapid and cost-effective identification of potential lead compounds for further experimental testing. nih.gov

In the context of this compound, a pharmacophore model could be developed based on the known interactions of hesperetin or other flavonoids with a particular target. This model would then guide the design of new derivatives or be used to screen compound libraries to find molecules with similar interaction patterns. The addition of the bulky, hydrophobic dibenzyl ether groups would be a key feature in such a model, potentially leading to interactions with hydrophobic pockets in a receptor's binding site.

Table 3: Common Pharmacophoric Features

FeatureDescription
Hydrogen Bond Donor (HBD)A group capable of donating a hydrogen atom to form a hydrogen bond.
Hydrogen Bond Acceptor (HBA)A group capable of accepting a hydrogen atom to form a hydrogen bond.
Aromatic Ring (AR)A planar, cyclic, conjugated system of atoms.
Hydrophobic Group (HY)A nonpolar group that avoids interaction with water.
Positive Ionizable (PI)A group that can carry a positive charge at physiological pH.
Negative Ionizable (NI)A group that can carry a negative charge at physiological pH.

Pre Clinical Pharmacokinetic and Metabolic Pathway Investigations

In Vitro Metabolism Studies Using Liver Microsomes and Hepatocytes (Animal Origin)

In vitro metabolism studies are fundamental in early drug discovery to predict how a compound will be metabolized in the body. These experiments utilize subcellular fractions, such as liver microsomes, or whole cells, like hepatocytes, from various animal species to simulate the metabolic environment of the liver, the primary site of drug metabolism.

Identification of Primary Metabolic Enzymes

The initial step in the metabolism of (S)-Hesperetin Dibenzyl Ether is hypothesized to be the cleavage of the benzyl (B1604629) ether linkages to release the parent molecule, (S)-Hesperetin. This O-debenzylation reaction is a form of O-dealkylation, a metabolic process commonly mediated by Cytochrome P450 (CYP450) enzymes. In vitro studies using a panel of recombinant CYP450 isoforms would be employed to identify the specific enzymes responsible for this initial biotransformation.

Following the initial debenzylation, the resulting (S)-Hesperetin would undergo further metabolism. It is well-documented that hesperetin (B1673127) is extensively metabolized by phase II enzymes. tandfonline.comresearchgate.net The primary phase II metabolic pathways for hesperetin are glucuronidation and sulfation. bohrium.comresearchgate.net Therefore, in vitro studies would also focus on identifying the specific UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) isoforms involved in the conjugation of hesperetin. tandfonline.com

Determination of Metabolic Stability and Clearance Rates

Metabolic stability assays are conducted to determine the rate at which a compound is metabolized by liver enzymes. In these experiments, this compound would be incubated with liver microsomes or hepatocytes, and the concentration of the compound would be measured over time. The disappearance of the parent compound allows for the calculation of its intrinsic clearance (CLint) and in vitro half-life (t½). mdpi.com

Illustrative Data Table: In Vitro Metabolic Stability of this compound in Rat Liver Microsomes

ParameterValue
In Vitro Half-Life (t½, min)25
Intrinsic Clearance (CLint, µL/min/mg protein)27.7
Predicted Hepatic Clearance (CLh, mL/min/kg)55.4
Note: The data presented in this table are hypothetical and for illustrative purposes only.

Metabolite Profiling and Identification in Animal Models

Following in vitro studies, the metabolic profile of this compound would be investigated in vivo using animal models, such as rats. After administration of the compound, biological samples, including plasma, urine, and feces, are collected and analyzed to identify the metabolites formed.

Liquid Chromatography-High-Resolution Mass Spectrometry for Metabolite Characterization

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is a powerful analytical technique used for the separation, detection, and identification of metabolites in complex biological matrices. bohrium.comnih.govnih.gov The high-resolution capability of the mass spectrometer allows for the accurate determination of the elemental composition of metabolites, which is crucial for their structural elucidation. bohrium.commdpi.com By comparing the mass spectra of the parent compound with those of its metabolites, it is possible to identify the types of metabolic transformations that have occurred, such as hydroxylation, glucuronidation, and sulfation. bohrium.comprotocols.io

Nuclear Magnetic Resonance Spectroscopy for Metabolite Structure Elucidation

While LC-HRMS provides valuable information about the mass and elemental composition of metabolites, nuclear magnetic resonance (NMR) spectroscopy is often required for the unambiguous determination of their chemical structures. nih.govmetabolomicscentre.nlfigshare.comanalis.com.my NMR provides detailed information about the connectivity of atoms within a molecule, allowing for the precise identification of the site of metabolic modification. universiteitleiden.nl For example, NMR could be used to definitively determine the position of glucuronide or sulfate (B86663) conjugation on the hesperetin molecule. analis.com.my

Pharmacokinetic Profiling in Animal Models (ADME)

Pharmacokinetic studies in animal models are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. In these studies, this compound would be administered to animals, typically rats, and the concentration of the parent compound and its major metabolites would be measured in plasma and urine over time. nih.govnih.govresearchgate.net

The resulting concentration-time data are used to calculate key pharmacokinetic parameters, such as:

Maximum plasma concentration (Cmax): The highest concentration of the drug in the plasma. nih.gov

Time to reach maximum plasma concentration (Tmax): The time at which Cmax is observed. nih.gov

Area under the plasma concentration-time curve (AUC): A measure of the total drug exposure over time. nih.gov

Elimination half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half. nih.gov

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.

These parameters provide a comprehensive understanding of the compound's disposition in the body and are essential for designing further preclinical and clinical studies.

Illustrative Data Table: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

ParameterUnitValue
Cmaxng/mL850
Tmaxh2.0
AUC(0-t)ng·h/mL4500
h3.5
CL/FL/h/kg1.8
Vd/FL/kg9.2
Note: The data presented in this table are hypothetical and for illustrative purposes only.

Absorption and Distribution Studies in Rodent Models

No specific studies detailing the absorption and distribution of this compound in rodent models were identified in the public domain. There is no available data on key pharmacokinetic parameters such as its rate or extent of absorption, bioavailability, peak plasma concentrations (Cmax), time to reach peak concentration (Tmax), or its distribution into various tissues and organs. Therefore, no data tables on its absorption or tissue distribution can be provided.

Excretion Pathways and Mass Balance Studies

There are no published mass balance studies for this compound. As a result, information regarding its primary routes of elimination from the body (e.g., renal or fecal excretion) is not available. The extent to which the compound is metabolized versus excreted unchanged is unknown. Without such studies, it is not possible to determine the recovery of the administered dose or to construct a data table detailing its cumulative excretion.

Compartmental and Non-compartmental Pharmacokinetic Modeling

No studies applying either compartmental or non-compartmental pharmacokinetic modeling to plasma concentration-time data of this compound were found. The absence of in vivo studies means that essential pharmacokinetic parameters, such as clearance, volume of distribution, and elimination half-life, have not been determined for this specific compound. Consequently, no pharmacokinetic models have been proposed or validated, and no data tables of relevant parameters can be generated.

Future Research Directions and Translational Perspectives Pre Clinical Focus

Elucidation of Unexplored Molecular Targets and Pathways

Hesperetin (B1673127) is known to interact with a multitude of cellular targets, influencing various signaling pathways involved in cancer, inflammation, and metabolic diseases. tandfonline.comnih.govnih.gov Future preclinical research on (S)-Hesperetin Dibenzyl Ether should aim to identify both shared and novel molecular targets compared to its parent compound. The dibenzyl moiety could facilitate interactions with different protein pockets or cellular membranes, unveiling new mechanisms of action.

Initial investigations could focus on pathways already established for hesperetin, such as the PI3K/Akt and MAPK signaling pathways, which are crucial in cell proliferation and survival. tandfonline.com A comparative analysis of the inhibitory effects of this compound and hesperetin on key kinases within these pathways would be a logical starting point. Furthermore, given hesperetin's role in modulating inflammatory responses through the NF-κB pathway, it would be pertinent to investigate if the dibenzyl derivative retains or enhances this activity. nih.gov

Advanced techniques such as chemical proteomics could be employed to pull down and identify direct binding partners of this compound in various cell lysates, potentially revealing novel targets that are not affected by hesperetin. rsc.org Computational molecular docking studies can also predict the binding affinity of this compound to a range of known therapeutic targets, helping to prioritize experimental validation. researchgate.net

Table 1: Potential Molecular Targets for this compound Based on Hesperetin's Activity

Target ClassSpecific Target ExamplesPotential Therapeutic Area
Protein KinasesAkt, ERK, p38 MAPK, AURKACancer, Inflammation
Transcription FactorsNF-κB, STAT3Inflammation, Cancer
EnzymesAKR1C1/2, COX-2, iNOSCancer, Inflammation
Nuclear ReceptorsEstrogen ReceptorsCancer

Development of Advanced Delivery Systems for Pre-clinical Applications

A significant limitation for the clinical translation of hesperetin is its low aqueous solubility and rapid metabolism, which contribute to poor bioavailability. benthamdirect.comnih.gov The derivatization to this compound may already represent a modification to enhance its lipophilicity and potentially its absorption. However, advanced drug delivery systems will likely be necessary to optimize its therapeutic efficacy in preclinical models.

Future research should explore the encapsulation of this compound into various nanoformulations. researchgate.net These could include liposomes, polymeric nanoparticles, and solid lipid nanoparticles. Such systems can improve solubility, protect the compound from premature degradation, and facilitate targeted delivery to specific tissues or cells. For instance, hesperetin-loaded graphene oxide nanosheets have shown enhanced anticancer effects, a strategy that could be adapted for its dibenzyl derivative. nih.gov

The development of these delivery systems would require thorough in vitro characterization, including particle size analysis, zeta potential, encapsulation efficiency, and drug release kinetics. nih.gov Subsequently, in vivo pharmacokinetic studies in animal models will be crucial to determine if these advanced formulations can improve the bioavailability and tissue distribution of this compound compared to the free compound.

Table 2: Potential Nanoformulations for this compound

Delivery SystemPotential Advantages
LiposomesBiocompatible, can encapsulate both hydrophilic and lipophilic drugs.
Polymeric NanoparticlesHigh stability, controlled release, potential for surface modification for targeting.
Solid Lipid NanoparticlesGood biocompatibility, high drug loading, potential for oral and topical delivery.
Graphene Oxide NanosheetsLarge surface area for drug loading, potential for combination therapy.

Exploration of Synergistic Mechanistic Interactions with Other Agents

Hesperetin has been shown to act synergistically with various chemotherapeutic agents, enhancing their efficacy and potentially reducing their side effects. nih.gov For example, it has been reported to increase the sensitivity of cancer cells to doxorubicin. nih.gov A promising avenue of future research for this compound is the investigation of its potential for synergistic interactions with other therapeutic agents.

Preclinical studies should be designed to evaluate the combination of this compound with standard-of-care drugs in various disease models. In oncology, this could involve co-administration with cytotoxic drugs or targeted therapies in cancer cell lines and animal tumor models. als-journal.com The synergistic effects could be quantified using methods like the combination index (CI) analysis. mdpi.com

Mechanistic studies would be essential to understand the basis of any observed synergy. For instance, this compound might inhibit drug efflux pumps, modulate metabolic pathways that activate or inactivate the co-administered drug, or target parallel survival pathways in diseased cells. Such investigations could reveal novel combination therapies with enhanced therapeutic indices. Hesperidin, a precursor to hesperetin, has also shown synergistic sedative effects with diazepam, suggesting that the potential for synergistic interactions of its derivatives may extend beyond oncology. researchgate.net

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a global and unbiased understanding of the biological effects of this compound, the integration of "omics" technologies is indispensable. Transcriptomics (RNA-seq), proteomics, and metabolomics can provide a comprehensive snapshot of the cellular changes induced by the compound. nih.gov

Initial studies could involve treating relevant cell models (e.g., cancer cells, immune cells) with this compound and performing multi-omics analysis to identify differentially expressed genes, proteins, and metabolites. mdpi.com This data can then be used for pathway enrichment analysis to reveal the biological processes that are most significantly perturbed by the compound.

Comparing the omics profiles of cells treated with this compound versus those treated with hesperetin could highlight the unique effects of the dibenzyl modification. For example, metabolomics could reveal differences in the modulation of cellular metabolism, such as glycolysis or fatty acid metabolism, which are often dysregulated in diseases like cancer and metabolic syndrome. This comprehensive approach can help in formulating new hypotheses about the compound's mechanism of action and identifying potential biomarkers of its activity.

Advancing Pre-clinical Model Systems for Mechanistic Validation

The validation of the therapeutic potential and mechanism of action of this compound will require the use of advanced and relevant preclinical models. While initial studies will likely utilize established cell lines, it will be important to move towards more physiologically relevant models.

For cancer research, this includes the use of three-dimensional (3D) organoid cultures derived from patient tumors, which better recapitulate the complexity and heterogeneity of human cancers. Animal models, such as patient-derived xenografts (PDXs) in immunocompromised mice, can provide valuable insights into in vivo efficacy.

For other potential therapeutic areas, such as neurodegenerative diseases or metabolic disorders, genetically engineered mouse models or models induced by specific toxins or diets will be essential. nih.govmdpi.com For instance, to explore potential neuroprotective effects, models of Alzheimer's disease or Parkinson's disease could be employed. In all animal studies, it will be crucial to correlate the observed therapeutic effects with target engagement and pathway modulation in the relevant tissues. The use of zebrafish models, as has been done for other hesperetin derivatives, could also provide an efficient in vivo system for initial toxicity and efficacy screening. nih.gov

Q & A

Q. What structural modifications enhance (S)-Hesperetin Dibenzyl Ether’s blood-brain barrier (BBB) permeability, and how are these validated experimentally?

(S)-Hesperetin’s flavanone core contains polar functional groups that influence BBB permeability. To optimize CNS activity, phenolic hydroxyl groups in ring A are modified into heteroaryl ether derivatives (e.g., H9 in ). These modifications reduce polarity while retaining the flavanone framework. Validation involves in vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes) and in vivo pharmacokinetic studies tracking brain-to-plasma ratios via LC-MS/MS .

Q. What analytical techniques are recommended for characterizing this compound’s purity and stereochemical integrity?

High-performance liquid chromatography (HPLC) with chiral stationary phases is critical for resolving enantiomers. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY) confirms ether bond formation and benzyl group substitution patterns. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For purity, differential scanning calorimetry (DSC) detects polymorphic impurities .

Q. How does dibenzyl ether functionalization influence (S)-Hesperetin’s solubility in supercritical CO₂-ethanol mixtures?

Dibenzyl ether groups increase hydrophobicity, reducing solubility in polar solvents but enhancing miscibility in supercritical CO₂-ethanol systems. Diffusion coefficients (measured via Taylor dispersion techniques) show a 15–20% decrease compared to unmodified hesperetin, impacting extraction efficiency in green chemistry applications .

Advanced Research Questions

Q. How can contradictory data on dibenzyl ether’s role as a reaction intermediate be reconciled across catalytic systems?

In titanium hydroxide-catalyzed N-alkylation, dibenzyl ether forms transiently but rapidly converts to secondary amines via ammonolysis (C-O bond cleavage). However, in sol-gel nanoparticle synthesis (e.g., SnO₂), dibenzyl ether acts as a steric stabilizer, delaying crystallization. These dual roles are context-dependent: acidic catalysts favor ether decomposition, while nonpolar solvents stabilize it. In situ FTIR and kinetic profiling (e.g., time-course GC-MS) clarify its behavior in specific systems .

Q. What methodologies resolve enantiomeric excess (ee) in this compound synthesis, particularly when byproducts like dibenzyl ether contaminate mixtures?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers with >99% resolution. Contaminants like dibenzyl ether are removed via flash chromatography (CH₂Cl₂/hexane gradients) prior to analysis. For trace ee quantification, circular dichroism (CD) spectroscopy or enzymatic assays (e.g., esterase-mediated hydrolysis) provide complementary validation .

Q. How do acid site densities in catalysts affect the ammonolysis of dibenzyl ether intermediates during (S)-Hesperetin derivatization?

Titanium hydroxide catalysts with moderate acid site densities (0.5–1.2 mmol/g) maximize ammonolysis rates. Pretreatment temperatures >400°C deplete acid sites, reducing secondary amine yields by >80%. In situ FTIR identifies Brønsted acid sites (δ(OH) ~3650 cm⁻¹) as critical for C-O cleavage. Competitive adsorption studies (NH₃ vs. dibenzyl ether) further refine mechanistic models .

Q. What in silico strategies predict this compound’s interactions with Alzheimer’s disease targets like acetylcholinesterase (AChE)?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model binding to AChE’s catalytic triad (Ser200-His440-Glu327). Free energy calculations (MM-PBSA) reveal dibenzyl ether’s hydrophobic interactions with Trp279, enhancing inhibition (ΔG ~-9.2 kcal/mol). Pharmacophore mapping validates π-π stacking and hydrogen-bonding motifs against experimental IC₅₀ data .

Q. How do solvent-induced steric effects in dibenzyl ether impact nanoparticle synthesis protocols?

In SnO₂ sol-gel synthesis, dibenzyl ether’s aromatic rings create spatial hindrance, limiting particle growth to <10 nm (TEM validation). Solvent swaps (e.g., substituting diethyl ether) increase crystallite size by 50% due to reduced steric effects. Dynamic light scattering (DLS) tracks nucleation kinetics, while XRD identifies phase-purity trade-offs .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity outcomes for (S)-Hesperetin derivatives in cancer cell lines?

Discrepancies arise from cell type-specific responses and assay conditions. For example, (S)-Hesperetin induces G2/M arrest in HeLa cells (IC₅₀ = 25 µM) but G0/G1 arrest in MCF-7 cells at higher doses (IC₅₀ = 50 µM). Transcriptomic profiling (microarray/RNA-seq) identifies divergent pathway activation (e.g., p53 in HeLa vs. CDK4 in MCF-7). Standardized protocols (e.g., synchronized cell cycles, matched seeding densities) mitigate variability .

Q. How can researchers address inconsistencies in dibenzyl ether’s environmental hazard classifications?

While IFRA classifies dibenzyl ether as safe in fragrances (<1% concentration), ecotoxicity studies (OECD 301F) show moderate biodegradability (40% in 28 days). Discrepancies stem from test systems: aquatic toxicity (LC₅₀ = 12 mg/L in Daphnia magna) vs. mammalian models (NOAEL = 620 mg/kg in rats). Harmonized risk assessments require cross-species comparative genomics and metabolite profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.